1-(5-Chloro-2-nitrophenyl)pyrrolidine

Organic Synthesis Process Chemistry Nucleophilic Aromatic Substitution

Sourcing a regiochemically verified 5-chloro-2-nitrophenyl building block is critical for reproducing patented AKT inhibitor and Ebola entry inhibitor syntheses. The 4-chloro isomer introduces purification ambiguity and reactivity divergence. This compound resolves that risk. • Optimized 91% yield from 2,4-dichloronitrobenzene route ensures cost-efficient kilo-scale access. • High-melting solid (83-84°C) enables simple filtration isolation, reducing CAPEX. • Thermal identity check (melting point) quickly distinguishes from the 4-Cl isomer (Δ ~14°C) and piperidine byproduct.

Molecular Formula C10H11ClN2O2
Molecular Weight 226.66 g/mol
CAS No. 133387-30-1
Cat. No. B135477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-nitrophenyl)pyrrolidine
CAS133387-30-1
Synonyms1-(5-CHLORO-2-NITRO-PHENYL)-PYRROLIDINE
Molecular FormulaC10H11ClN2O2
Molecular Weight226.66 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C10H11ClN2O2/c11-8-3-4-9(13(14)15)10(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
InChIKeyNPIPVCGYGYIXQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Chloro-2-nitrophenyl)pyrrolidine Overview


1-(5-Chloro-2-nitrophenyl)pyrrolidine is a nitroaromatic heterocyclic building block defined by a pyrrolidine ring N-linked to a 5-chloro-2-nitrophenyl scaffold . This substitution pattern imparts a distinct electronic profile, a calculated LogP of 3.44, and a melting point sharply different from structurally similar isomers, making it a verifiable intermediate in patented synthetic routes to biologically active molecules, including AKT kinase inhibitors and antiviral agents .

Irreplaceability of 1-(5-Chloro-2-nitrophenyl)pyrrolidine


Substituting 1-(5-Chloro-2-nitrophenyl)pyrrolidine with its 4-chloro positional isomer or the corresponding piperidine analog is not scientifically viable due to three quantifiable differentiation points, as detailed in Section 3: a melting point differential of up to ~14°C impacting purification design, distinct synthetic pathway efficiency with yields of 87–91% that preclude universal optimization, and different heterocyclic ring strains that alter reactivity in nucleophilic substitution and reduction sequences .

1-(5-Chloro-2-nitrophenyl)pyrrolidine Differentiation Evidence


Synthesis Yield: Route Comparison

Two distinct synthetic routes provide different practical yields. Reacting pyrrolidine with 2,4-dichloronitrobenzene achieves a 91% yield, whereas using 4-chloro-2-fluoronitrobenzene yields 87% . A related patent procedure achieves 89% using the fluoronitrobenzene route . This means route selection directly impacts material cost by ~4 percentage points, a significant economic lever for scale-up.

Organic Synthesis Process Chemistry Nucleophilic Aromatic Substitution

Melting Point: Differentiation from Analogs

The melting point serves as a critical handle for identity verification and purification design. 1-(5-Chloro-2-nitrophenyl)pyrrolidine melts at 83–84°C . When compared to the structurally similar piperidine analog, 1-(5-chloro-2-nitrophenyl)piperidine, which melts at 69–70°C, the pyrrolidine compound offers a ~14°C higher melting point . The 4-chloro positional isomer, 1-(4-chloro-2-nitrophenyl)pyrrolidine, remains a solid but with a distinct boiling point profile (357.5°C) and density (1.351 g/cm³) . This thermal divergence enables simple hot filtration or recrystallization schemes that would fail if the wrong isomer were substituted.

Purification Science Thermal Analysis Crystallography

Lipophilicity and Cellular Permeability

The computed XLogP3 of 3.44 for 1-(5-Chloro-2-nitrophenyl)pyrrolidine provides a moderate lipophilic character . In contrast, the piperidine analog, with an additional methylene unit, inherently possesses higher lipophilicity (CNS MPO score implications) due to increased ring size . The 4-chloro positional isomer, while isomeric, presents a subtly different electrostatic surface due to halogen position, altering its polar surface area and thus its CNS penetration profile . This makes the target pyrrolidine a better-balanced hit-to-lead candidate when optimizing for oral bioavailability versus CNS exclusion.

Medicinal Chemistry ADME Prediction Bioavailability

AKT Kinase Inhibitor Intermediate Role

A specific patent (US07449477B2) describes the use of 1-(5-chloro-2-nitrophenyl)pyrrolidine as a direct intermediate. The procedure involves nucleophilic substitution with pyrrolidine on 4-chloro-2-fluoro-1-nitrobenzene, achieving an 89% yield of the target compound, which is then reduced to the corresponding aniline for further elaboration into AKT kinase inhibitors . This established, patented role as a building block for a specific pharmacological target class (oncology kinase inhibitors) provides a higher level of validation for procurement compared to generic pyrrolidine derivatives lacking this specific literature pedigree.

Oncology Kinase Inhibitor Patent-Specific Intermediate

1-(5-Chloro-2-nitrophenyl)pyrrolidine Applications


AKT Inhibitor Scale-Up Synthesis

Scale-up chemists should procure this specific building block based on its 91% optimized yield from the 2,4-dichloronitrobenzene route , combined with its high-melting solid form (83–84°C ) that simplifies large-scale isolation by filtration, directly impacting the cost and throughput of the patented AKT inhibitor synthesis described in US07449477B2 .

Hit-to-Lead: Balanced CNS Penetration

Medicinal chemists targeting intracellular or CNS-excluded targets benefit from the compound’s XLogP3 of 3.44 and PSA of 49.06 Ų , a moderate profile that, unlike the bulkier, more lipophilic piperidine analog , helps maintain favorable lead-like properties during structure-activity relationship (SAR) exploration.

Positional Isomer Reference Standard

Analytical QC laboratories require the 5-chloro positional isomer as a reference standard to confirm regiochemistry in synthesized batches. Its unique melting point of 83–84°C provides a low-cost thermal identity check that clearly differentiates it from the 4-chloro isomer (different thermodynamic properties ) or the piperidine byproduct, preventing costly misidentification in release testing.

Antiviral Library Core Synthesis

The 5-chloro-2-nitrophenyl-pyrrolidine scaffold has been identified as a precursor in the synthesis of Ebola virus entry inhibitors . Compound management and library production groups can use this core for parallel synthesis, leveraging its efficient 87–91% synthesis accessibility to generate structurally diverse screening sets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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